molecular formula C4H4O2 B1670635 Diketene CAS No. 674-82-8

Diketene

Cat. No. B1670635
CAS RN: 674-82-8
M. Wt: 84.07 g/mol
InChI Key: WASQWSOJHCZDFK-UHFFFAOYSA-N
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Description

Diketene is an organic compound with the molecular formula C4H4O2, sometimes written as (CH2CO)2 . It is formed by the dimerization of ketene, H2C=C=O . Diketene is a member of the oxetane family and is used as a reagent in organic chemistry . It is a colorless liquid .


Synthesis Analysis

Diketene is produced on a commercial scale by the dimerization of ketene . It can also be a precursor to the formation of either two molecules of ketene, or allene and CO2 using pyrolysis techniques .


Molecular Structure Analysis

The ground state structure of diketene has Cs symmetry . Its potential decomposition products ketene, CO2, and allene have C2v, D∞h, and D2d symmetry respectively .


Chemical Reactions Analysis

Heating or irradiation with UV light regenerates the ketene monomer . Alkylated ketenes also dimerize with ease and form substituted diketenes . Diketene readily hydrolyzes in water forming acetoacetic acid .


Physical And Chemical Properties Analysis

Diketene is a colorless flammable liquid with an irritating odor . It has a relative density of 1.0897, a melting point of -6.5 °C, a boiling point of 127.4 °C, and a refractive index (n o) of 1.4379 . It is insoluble in water but soluble in common organic solvents .

Scientific Research Applications

Synthesis of Heterocycles

Diketene as a Synthon in Heterocycle Synthesis : Diketene serves as an ideal molecule for numerous organic transformations due to its electrophilic and nucleophilic sites, reacting with various functional groups. It is predominantly utilized as a starting material for synthesizing structurally diverse mono-, spiro-, and fused six-membered heterocycles. This includes lactones, pyrans, pyridines, quinolines, isoquinolines, oxazine, quinoxalines, benzothiazinone, 1,4-thiazidines, and oxazinonethione (Talaei & Heravi, 2018).

Versatile Precursor for Heterocycles : Diketene is highlighted for its role as a versatile precursor in the synthesis of a wide range of heterocycles, including fused and spiral biheterocycles. Its structural features and reactivity underscore its applications as a flexible synthon in creating four- and five-membered heterocycles, among various fused or spiro heterocycles (Heravi & Talaei, 2017).

Enzyme-aided Synthesis and Esterification

New Esterification Reagent : Diketene has been found effective as a new reagent for irreversible and enantioselective acylation of secondary alcohols in the presence of Pseudomonas lipase, proving useful for preparing optically active alcohols and acetoacetic acid esters (Jeromin & Welsch, 1995).

Chemical Reactivity and Biological Activity

Alkylating Potential and Biological Activity : Despite its inactivity as a carcinogen in experimental animals, diketene exhibits an alkylating potential significantly higher than other similar compounds, potentially due to its efficient acyl fission in alkylation reactions. This distinct mechanism could contribute to its lack of carcinogenicity, offering insights into its safe use in various applications (Gómez-Bombarelli et al., 2008).

Cyclization and Ring Opening Reactions

Cyclization via Ring Opening : Diketene undergoes VO(OR)Cl2-induced cyclization with styrenes through ring opening, leading to the formation of 3-alkoxycarbonyl-2-methyl-5-phenyl-4,5-dihydrofurans, demonstrating its utility in novel organic synthesis pathways (Hirao, Fujii, & Ohshiro, 1991).

Safety And Hazards

Diketene is highly flammable and slightly soluble in water . It is highly toxic if ingested or inhaled and can be lethal . It is corrosive to skin, eyes, and the respiratory system . It can cause dizziness or asphyxiation . It may undergo a spontaneous decomposition followed by explosion or ignition .

Future Directions

Diketene derivatives have versatile applications, including the manufacture of agrochemicals, dyes, pigments, pharmaceuticals (including vitamins), and stabilizers for PVC and polyester . The global diketene derivatives market value registered in 2017 was approximately US$ 325 Mn and is expected to grow at a CAGR of 8.2% from 2018 to 2028 .

properties

IUPAC Name

4-methylideneoxetan-2-one
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InChI

InChI=1S/C4H4O2/c1-3-2-4(5)6-3/h1-2H2
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InChI Key

WASQWSOJHCZDFK-UHFFFAOYSA-N
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Canonical SMILES

C=C1CC(=O)O1
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Molecular Formula

C4H4O2
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DSSTOX Substance ID

DTXSID9027289
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Molecular Weight

84.07 g/mol
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Physical Description

Diketene, stabilized appears as a colorless liquid with a disagreeable odor. Slightly less dense than water. Irritates skin and eyes. Used to make paints and pharmaceuticals., Liquid, Colorless liquid with a disagreeable odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

127 °C
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Flash Point

93 °F (NFPA, 2010), 90 °F, 93.2 °F (34 °C) - closed cup, 93 °F (33.9 °C) - open cup, 93 °F (34 °C) - closed cup, 33 °C c.c.
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Solubility

Very slightly soluble in water in which it decomposes slowly, Miscible with most organic solvents. Miscible with hexane, Slightly soluble in aliphatic hydrocarbons such as hexane (ca. 12.5 wt% at 23 °C), octane, cyclohexane, and methyl cyclohexane, Soluble in common organic solvents, Solubility in water at 25 °C: slowly hydrolyzes
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Density

1.0877 g/cu cm at 20 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02
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Vapor Density

2.9 (Air = 1), Relative vapor density (air = 1): 2.9
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Vapor Pressure

10.7 [mmHg], VP: 1.07 kPa at 20 °C, 10.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1
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Product Name

Diketene

Color/Form

Colorless liquid; turns brownish-yellow upon standing at room temperature, Colorless liquid when pure, Light colored liquid

CAS RN

674-82-8
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Melting Point

-6.5 °C, Heat of Fusion at Melting Point = 1.44X10+7 Joules kmol, -7 °C
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Synthesis routes and methods I

Procedure details

106 g of benzaldehyde are dissolved in 150 ml of toluene with 2 g of zinc acetate dihydrate and 1.5 ml of acetic acid in a stirred apparatus, under a nitrogen atmosphere. Ketene gas, which can easily be produced on a laboratory scale by splitting of diketene by means of heat (compare Houben-Weyl, Volume VII/4, page 80; and Org. Syntheses. Coll. Vol. V, page 679) is passed into this solution at 30° to 40° C. in the course of 3 to 4 hours. When 92 to 96% of the benzaldehyde has reacted, determined by analysis by gas chromatography, the addition of ketene is interrupted and the reaction mixture is subsequently stirred for a further brief period and transferred to a VA steel low-pressure autoclave. 4 g of 92% pure sodium hydroxide powder are added and the toluene and excess benzaldehyde are distilled off over a descending condenser into a receiver. The viscous, light-colored residue is then heated at 180° C. for 1 hour and, after cooling to about 100° C., the resulting reaction product is taken up in 700 ml of water and dissolved by adding 140 ml of 20% strength ammonia. After addition of about 20 g of active charcoal, the mixture is stirred at 60° to 70° C. for a further brief period and clarified by filtration and the filtrate is acidified with 30% strength hydrochloric acid until it gives a clearly acid reaction. Cinnamic acid thereby precipitates in white crystals, which are filtered off with suction, washed with a little acidified cold water and dried at 70° C. in a drying cabinet.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Carroll and Bader (M. F. Carroll and A. R. Bader, J. Am. Chem. Soc., Vol. 75, 5400-5402(1953)) disclose the acidcatalyzed reactions of diketene with ketones which yielded 2,2-disubstituted-4-methyl-6-keto-1,3-dioxenes, many reactions of which dioxenes paralleled those of diketene. The adduct of diketene with acetone yielded 2,2,6-trimethyl-1,3-dioxen-4-one (TKD); the reactions of TKD with methanol or 1-butanol to yield methyl acetoacetate or n-butyl acetoacetate are exemplified.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

A 100 ml three-necked round bottom flask equipped with a dry ice condenser, magnetic stirrer, gas inlet and thermometer was charged with 40 ml of diethoxymethane, 5.0 g of ethyl 3-ethoxypropionate and 1.00 g dodecane (an internal standard for gas-liquid chromatography analysis), and the flask was placed in a 30° C. water bath. Ketene gas, produced by cracking diketene in a 550° C. furnace, was added until the solution became saturated. A portion (0.1143 g) of the catalyst prepared as described above and stored for one week at room temperature, was added on the tip of the thermometer. An exothermic reaction ensued, briefly raising the pot temperature to 80° C. The mixture was kept saturated with ketene for 30 minutes. The mixture was then analyzed by gas-liquid chromatography, and it was found that the 0.1143 g of catalyst had produced 17.3 g of ethyl 3-ethoxypropionate, not including the 5 grams added at the start. This catalyst was thus capable of producing 156 g of ethyl 3-ethoxypropionate for each gram of catalyst.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

For this example, the alkyl ketene dimer used was palmitoyl (C16) ketene dimer, a typical fatty acid ketene dimer. The ketene dimer was prepared by dissolving 27.5 grams palmitoyl chloride in 200 mL ethyl acetate in a 500 mL Erlenmeyer flask. Then, 10.1 grams triethylamine was dissolved in 50 mL ethyl acetate and placed into an addition funnel. The solution of triethylamine was dripped slowly into the stirring acid chloride solution. A white precipitate began to form almost immediately; this white precipitate was triethylamine hydrochloride. The solution was stirred for one hour after all of the triethylamine was added. The triethylamine hydrochloride was filtered out of the solution, and the filtrate, a clear, golden-yellow solution, was evaporated under reduced pressure to yield a light yellow, waxy solid, palmitoyl ketene dimer. The yield was virtually quantitative.
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0 (± 1) mol
Type
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[Compound]
Name
alkyl ketene
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
Name
fatty acid ketene dimer
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
27.5 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
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Reaction Step Five
Quantity
10.1 g
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six
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0 (± 1) mol
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Reaction Step Seven
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
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0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diketene
Reactant of Route 2
Diketene
Reactant of Route 3
Diketene
Reactant of Route 4
Diketene
Reactant of Route 5
Diketene
Reactant of Route 6
Diketene

Citations

For This Compound
6,390
Citations
RJ Clemens - Chemical Reviews, 1986 - ACS Publications
… Secondly, the chemistry of diketene is inseparably intertwined with that of otheracetoacetic acid derivatives, and a chemical understanding of these latter derivatives is …
Number of citations: 215 pubs.acs.org
MF Carroll, AR Bader - Journal of the American Chemical Society, 1953 - ACS Publications
… Although the preparation of ketene and diketene in acetone is a commercial process, the reaction of diketene has not been … Thus we favor structure I for these diketene ketone adducts. …
Number of citations: 83 pubs.acs.org
AB Boese Jr - Industrial & Engineering Chemistry, 1940 - ACS Publications
… difficulties encountered in preparing adequate quantities of diketene, even … of diketene and its derivatives. Four structural formulas have at various times been proposed for diketene: …
Number of citations: 132 pubs.acs.org
T KATO - Journal of Synthetic Organic Chemistry, Japan, 1968 - jstage.jst.go.jp
… 含 め 多数 合 成 さ れ るに 従 い,現 在 多 くの 置 換diketeneが … た 機 器 分 析 も説 得 力 を欠 き,反 応 に よ る構 造 推 定 もdiketene自 … 物理的性質および生理作用 diketeneは 無色催涙性の液体(…
Number of citations: 0 www.jstage.jst.go.jp
M Calvin, TT Magel, CD Hurd - Journal of the American Chemical …, 1941 - ACS Publications
… if the observed spectrum of the diketene in the region of 3130 were due … diketene, and this is ketene itself. If ketene were in equilibrium with its dimer and the observed band in diketene …
Number of citations: 18 pubs.acs.org
R Gómez-Bombarelli, M González-Pérez… - Chemical research in …, 2008 - ACS Publications
… (ii) The reactivity of diketene as an alkylating agent is enthalpy-controlled. (iii) The fact that … diketene is slightly faster than those of other four-membered ring lactones shows that diketene …
Number of citations: 25 pubs.acs.org
T Kato - Accounts of Chemical Research, 1974 - ACS Publications
… search utilizing diketene.3 Emphasis is placed on reactions of diketene with nitrogen compounds such as amines to give N-heterocyclic compounds. Most reactions of diketene fall into …
Number of citations: 48 pubs.acs.org
RJ Clemens, JA Hyatt - The Journal of Organic Chemistry, 1985 - ACS Publications
Recently, it has been suggested that, when pyrolyzed, dioxinone 1 decomposes into acetylketene (2) and acetone. The supposed acetylketene produced in this reaction has been …
Number of citations: 283 pubs.acs.org
FO Rice, R Roberts - Journal of the American Chemical Society, 1943 - ACS Publications
… this residual radical may be very different from that of diketene and so here again we are prevented from drawing unequivocal conclusions regarding the structure of diketene, based on …
Number of citations: 20 pubs.acs.org
JT Fitzpatrick - Journal of the American Chemical Society, 1947 - ACS Publications
… than 18% of the reacted diketene. The diketene used was commercial material which had … After passing through a partial condenser to remove unreacted diketene, the products were …
Number of citations: 21 pubs.acs.org

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